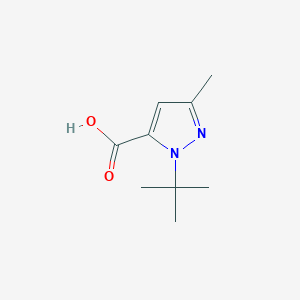
Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate
説明
Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate, also known as compound 1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
作用機序
The mechanism of action of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the disruption of cellular processes, resulting in the observed biological activity of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and acetylcholinesterase inhibitory activity, it has also been shown to have anti-inflammatory and antioxidant activity. These effects could be useful in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
実験室実験の利点と制限
One advantage of using Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 in lab experiments is its synthetic accessibility. The synthesis of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 is relatively straightforward and can be achieved using commercially available starting materials. Additionally, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has shown potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 in lab experiments is its moderate yield, which could limit its availability for large-scale experiments.
将来の方向性
There are several future directions for the study of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1. One direction is the development of new synthetic methods to improve the yield and purity of the Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate. Another direction is the exploration of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, the study of its mechanism of action could lead to the development of new drugs that target the enzymes inhibited by Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1. Finally, the development of new catalysts based on the structure of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 could lead to the development of new and more efficient organic reactions.
科学的研究の応用
Compound 1 has shown potential applications in various scientific fields. In the field of medicine, it has been studied for its anti-tumor activity. A study conducted on human breast cancer cells showed that Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 inhibited cell growth and induced apoptosis, making it a potential candidate for the development of anti-cancer drugs. In the field of biology, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has been studied for its activity as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease. In the field of chemistry, Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 has been studied for its ability to catalyze organic reactions, making it a potential candidate for the development of new catalysts.
特性
CAS番号 |
162686-37-5 |
|---|---|
製品名 |
Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate |
分子式 |
C29H30N2O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C29H30N2O4/c1-2-35-28(34)29(18-26(32)31(22-29)21-25-16-10-5-11-17-25)27(33)30(19-23-12-6-3-7-13-23)20-24-14-8-4-9-15-24/h3-17H,2,18-22H2,1H3 |
InChIキー |
WLCXFYNUSPRYBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
同義語 |
ETHYL 1-BENZYL-3-(DIBENZYLCARBAMOYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
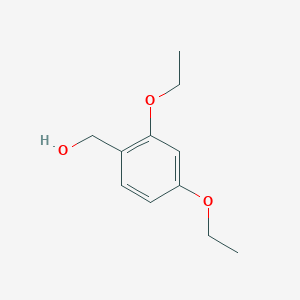
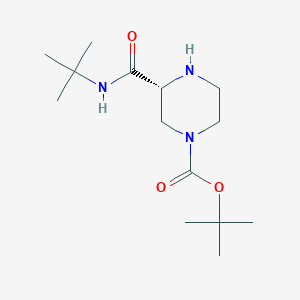
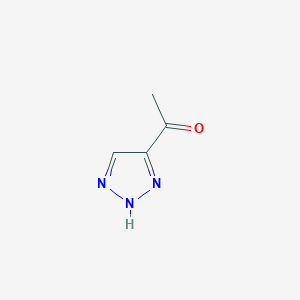
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
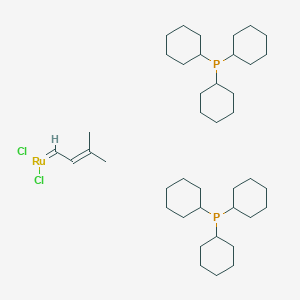

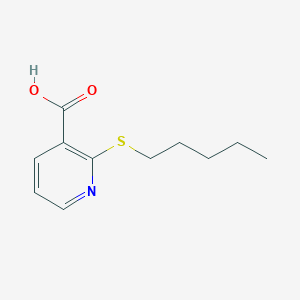
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)


![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
